molecular formula C14H17N3O3 B2819863 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide CAS No. 1340824-84-1

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide

Cat. No.: B2819863
CAS No.: 1340824-84-1
M. Wt: 275.308
InChI Key: BDTXVNVFHUWMPC-UHFFFAOYSA-N
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Description

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.308. The purity is usually 95%.
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Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that this compound may interact with a variety of targets involved in these biological processes.

Mode of Action

1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties , which could facilitate their interaction with biological targets. The compound’s interaction with its targets could lead to changes in the target’s function, thereby exerting its biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially enhance the bioavailability of this compound.

Result of Action

Bioassays results showed that 1,2,4-oxadiazole derivatives exhibited moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

Action Environment

It is worth noting that the synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . This suggests that the compound’s action could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other chemical entities.

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-10-15-13(20-17-10)14(7-3-2-4-8-14)16-12(18)11-6-5-9-19-11/h5-6,9H,2-4,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTXVNVFHUWMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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